Sultriecin

説明

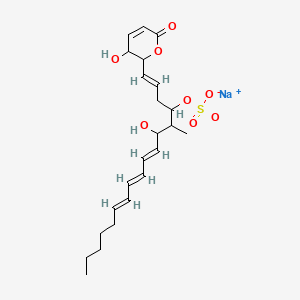

Structure

2D Structure

3D Structure of Parent

特性

分子式 |

C23H33NaO8S |

|---|---|

分子量 |

492.6 g/mol |

IUPAC名 |

sodium;[(1E,7E,9E,11E)-6-hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] sulfate |

InChI |

InChI=1S/C23H34O8S.Na/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22;/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H,27,28,29);/q;+1/p-1/b8-7+,10-9+,13-11+,15-12+; |

InChIキー |

GAYWDMXGCWYFCK-FIEUXJLTSA-M |

異性体SMILES |

CCCCC/C=C/C=C/C=C/C(C(C)C(C/C=C/C1C(C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+] |

正規SMILES |

CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+] |

同義語 |

5,6-dihydro-5-hydroxy-6-(6-hydroxy-5-methyl-4-hydroxysulfonyloxyheptadec-1,7,9,11-tetraenyl)-2H-pyran-2-one sultriecin |

製品の起源 |

United States |

Comprehensive Structural Elucidation and Definitive Reassignment

Original Proposed Structure: Sultriecin as a C9 Sulfate (B86663) Monoester

This compound was initially characterized as a novel antibiotic containing several unique structural features: a conjugated triene, an α,β-unsaturated δ-lactone, and notably, a sulfate monoester at the C9 position. nih.gov This proposed structure placed it within a family of related natural products, but without a definitive assignment of its relative or absolute stereochemistry. nih.govacs.org The early structural hypothesis was based on initial spectroscopic data and biosynthetic considerations, which suggested a close relationship to other known compounds like Fostriecin (B16959) and Cytostatin.

Advanced Spectroscopic Re-evaluation and Stereochemical Assignment

Subsequent and more detailed investigations, driven by the need to define the molecule's precise three-dimensional arrangement for synthetic efforts, led to a critical re-evaluation of the initial structural assignment. nih.govacs.org This involved the application of advanced NMR spectroscopic techniques and culminated in the assignment of the molecule's relative and absolute stereochemistry.

The reassessment of this compound's structure heavily relied on diagnostic proton nuclear magnetic resonance (¹H NMR) spectroscopy. nih.gov Key ¹H-¹H coupling constants (J values) were instrumental in deducing the spatial orientation of substituents. For instance, the coupling constant between the protons at C4 and C5 (J = 2.5 Hz) was indicative of a cis relationship on the lactone ring, a feature also observed in the related compound Cytostatin (J = 2.7 Hz). nih.govacs.org In contrast, a trans configuration would have exhibited a much larger coupling constant of 8–9 Hz. nih.govacs.org Similarly, the coupling constant between H10 and H11 was used to establish the anti relationship between the substituents at these positions. nih.govacs.org

| Proton Coupling | Reported J Value (Hz) | Inferred Stereochemical Relationship |

| H4–H5 | 2.5 | cis |

| H10–H11 | Diagnostic for anti | anti |

| H9–H11 | Not specified | anti |

This table summarizes the key diagnostic ¹H NMR coupling constants used to infer the relative stereochemistry of this compound.

Through a combination of advanced spectroscopic analysis and comparison with related compounds of known stereochemistry, such as Fostriecin and Cytostatin, the full stereochemical profile of the molecule was proposed. nih.govacs.org The diagnostic NMR data pointed towards a specific diastereomer. The cis relationship between the C4 and C5 substituents and the anti configurations for C9/C11 and C10/C11 were crucial in establishing the relative stereochemistry. nih.govacs.org Ultimately, the total synthesis of the proposed structure confirmed the absolute stereochemistry to be (4S, 5S, 9S, 10S, 11S). acs.org

| Stereocenter | Assigned Absolute Configuration |

| C4 | S |

| C5 | S |

| C9 | S |

| C10 | S |

| C11 | S |

This table outlines the determined absolute stereochemistry at the key chiral centers of the molecule.

Structural Reassignment to Phostriecin: Identification as a C9 Phosphate (B84403) Monoester

The culmination of these rigorous stereochemical and synthetic studies was an unexpected and significant structural revision. The total synthesis of the molecule initially proposed as this compound (the C9 sulfate monoester) did not yield a compound with properties matching the natural isolate. nih.govacs.org This discrepancy prompted the hypothesis that the functional group at C9 was not a sulfate, but rather a phosphate monoester.

The synthesis of the C9 phosphate monoester analog resulted in a molecule that was identical in all spectroscopic aspects to the natural product originally named this compound. nih.govacs.org This unequivocal evidence led to the structural reassignment of the natural product. The compound was renamed Phostriecin to reflect its true identity as a phosphate ester. nih.govacs.org This correction was a critical step in understanding its biological activity as a potent inhibitor of protein phosphatase 2A (PP2A). nih.govacs.org

| Compound Name | Functional Group at C9 | Status |

| This compound | Sulfate Monoester | Incorrect Initial Proposal |

| Phostriecin | Phosphate Monoester | Correct Reassigned Structure |

This table clarifies the structural difference between the initially proposed this compound and the correctly identified Phostriecin.

Total Synthesis Methodologies and Strategies

Key Stereoselective Transformations and Fragment Coupling

Diastereoselective Introduction of Key Stereocenters (e.g., C5, C9, C11)

Precise control over the stereochemistry at C5, C9, and C11 is paramount in the synthesis of Sultriecin due to its biological activity. nih.govwikipedia.org

The C9 stereocenter in this compound is established through a diastereoselective Brown allylation. This reaction is a cornerstone in the synthetic route, allowing for the controlled introduction of chirality at this crucial position. nih.govnih.govfishersci.nofishersci.nonih.govfishersci.ptfishersci.se Brown allylation of aldehydes typically proceeds via a chair-like transition state, where the R group occupies an equatorial position, and the aldehyde's facial selectivity is governed by minimizing steric interactions between the axial diisopinocampheyl (Ipc) ligand and the allyl group. wmcloud.org Enhanced enantioselectivity can be achieved by conducting the reaction at lower temperatures, ranging from 0 °C down to -100 °C. The B-allyldiisopinocampheylborane reagent, a key component in this reaction, can be prepared and utilized in situ after the removal of magnesium salts. wmcloud.org

The stereochemistry at the C5 position of the lactone moiety is critically set using an asymmetric Corey-Bakshi-Shibata (CBS) reduction. nih.govnih.govfishersci.nofishersci.nonih.govfishersci.pt In one reported synthesis, the asymmetric reduction of ketone 17, a precursor to the lactone, was performed using methyl-(R)-CBS-oxazaborolidine in conjunction with BH3–Me2S in tetrahydrofuran (B95107) (THF) at -40 °C. This reaction delivered the desired product with a notable diastereomeric ratio (dr) of 12.5:1. nih.gov It was observed that performing the analogous CBS reduction on an α,β-unsaturated ketone that already possessed a trans double bond resulted in significantly lower diastereoselectivity, approximately 2.5:1 dr, underscoring the importance of the substrate's structural context for optimal stereocontrol. nih.gov The CBS reduction is a widely recognized and powerful method for the enantioselective transformation of prochiral ketones into chiral alcohols. fishersci.ca

While Sharpless asymmetric dihydroxylation (SAD) is a highly effective and broadly applied methodology for the enantioselective synthesis of chiral vicinal diols in natural product synthesis, its direct application for the C5, C9, or C11 stereocenters in the primary reported total synthesis of this compound (Phostriecin) by Boger and co-workers is not explicitly detailed for these specific positions. wikipedia.orgnih.govatamanchemicals.comwikidata.orgwikipedia.org However, SAD has been employed in the synthesis of related fostriecin (B16959) family members. For example, in some synthetic routes to fostriecin, SAD was utilized to introduce the C8 and C9 stereocenters. nih.gov Additionally, SAD has been successfully applied to install the C5 stereocenter of alkene precursors, yielding diols with notable enantiomeric excesses (e.g., 70% yield and 88% ee, which could be improved to >98% ee through recrystallization). nih.gov The SAD reaction typically involves the treatment of an alkene with osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, and it exhibits high site-selectivity, favoring the oxidation of more electron-rich double bonds. atamanchemicals.comwikidata.org

Strategic Incorporation of the Phosphate (B84403) Monoester Functionality

A critical aspect of this compound's synthetic journey was the re-evaluation and subsequent strategic incorporation of its phosphate monoester functionality. Initially, this compound was misidentified as a C9 sulfate (B86663) ester. nih.govwikipedia.org However, detailed 1H NMR spectroscopic analysis revealed a distinct long-range coupling (JP-H9 = 7.8 Hz) at the H9 signal, which is characteristic of a phosphate group rather than a sulfate ester, leading to its structural reassignment as a C9 phosphate monoester (Phostriecin). wikipedia.org The total synthesis provided both the originally proposed sulfate analogue and the reconfirmed phosphate monoester, enabling direct comparison and unequivocal authentication of the natural product's true structure. nih.govnih.govfishersci.no This reassignment was pivotal, as subsequent biological evaluations demonstrated that the natural product's potent and selective inhibition of protein phosphatase 2A (PP2A) is critically dependent on the presence of the phosphate monoester. Analogues featuring a sulfate or a free alcohol at C9 were found to be significantly less active or entirely inactive, highlighting the irreplaceable role of the phosphate group in its biological mechanism. wikipedia.orgereztech.comwikipedia.org

Evaluation of Synthetic Approaches for Analogue Accessibility

The design of the total synthesis of this compound (Phostriecin) was not only aimed at synthesizing the natural product but also at providing a versatile platform for the generation of structural analogues. This convergent synthetic route was specifically developed with the flexibility to prepare various diastereomers and modified structures. nih.govnih.govwikipedia.org This capability is essential for conducting comprehensive structure-activity relationship (SAR) studies and for probing the precise structural features required for its potent inhibition of protein phosphatase 2A (PP2A). nih.govnih.govwikipedia.orgfishersci.nofishersci.pt

Comparative studies with authentic synthetic materials confirmed that Phostriecin (the phosphate monoester) is an effective and selective PP2A inhibitor, whereas the initially assigned sulfate monoester (this compound) exhibited negligible activity. wikipedia.orgereztech.comwikipedia.org Further evaluation of key synthetic analogues underscored the critical contributions of specific structural elements to its PP2A inhibitory activity:

| Structural Feature | Impact on PP2A Inhibition (vs. Phosphate Monoester) | Reference |

| C9 Phosphate Monoester | Essential (inactive as sulfate or free alcohol, >250-fold less potent) | wikipedia.orgereztech.comwikipedia.org |

| α,β-Unsaturated Lactone | Contributes significantly (12-fold effect) | wikipedia.orgereztech.comwikipedia.org |

| Hydrophobic Z,Z,E-Triene Tail (C12–C22) | Important (ca. 200-fold effect) | wikipedia.orgereztech.comwikipedia.org |

| Triene Unsaturation | Unique importance (50-fold effect, loss of PP2A selectivity if saturated) | wikipedia.orgereztech.comwikipedia.org |

The sensitivity of the PP2A interaction to the stereochemical orientation of the C9–C11 segment further emphasizes the critical role of the substituents and their precise arrangement in this region of the molecule. ereztech.com This analogue accessibility has been vital in defining the pharmacophore of this compound/Phostriecin and guiding future efforts in developing selective PP2A inhibitors.

Structure Activity Relationship Sar Investigations

Identification of Pharmacophoric Elements Critical for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of functional groups that can interact with biological targets. These key features constitute the molecule's pharmacophore. For sultriecin, the primary pharmacophoric elements are believed to be a combination of its three major structural components: the phosphate (B84403) monoester group, the α,β-unsaturated lactone motif, and the extended Z,Z,E-triene tail. Each of these components is thought to play a distinct and vital role in the molecule's ability to exert its antifungal and cytotoxic effects. The spatial orientation of these groups and their electronic properties are critical for binding to and modulating the function of its cellular targets.

Impact of the Phosphate Monoester Group on Activity

The presence of a phosphate monoester group is a distinguishing feature of this compound. This highly polar, negatively charged group is presumed to be critical for the molecule's interaction with its biological targets. It is hypothesized that the phosphate moiety may engage in crucial electrostatic interactions or hydrogen bonding with specific amino acid residues within the active site of a target enzyme or protein. The anionic nature of the phosphate group could also play a significant role in the molecule's solubility and transport properties, influencing its ability to reach its site of action within the cell. Modification or removal of this phosphate group would be expected to drastically alter the bioactivity of this compound, likely leading to a significant reduction or complete loss of its antifungal and antitumor properties.

Role of the α,β-Unsaturated Lactone Motif

The α,β-unsaturated lactone ring is a well-known reactive functional group found in many biologically active natural products. This electrophilic moiety is a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules, such as enzymes and proteins. It is widely postulated that the α,β-unsaturated lactone of this compound acts as a covalent warhead, forming irreversible bonds with key cellular targets, thereby inactivating them. This covalent modification is a likely mechanism for its potent biological activity. The reactivity of this group can be modulated by the surrounding chemical environment within the molecule, and any structural changes that alter its electrophilicity would have a direct impact on the compound's potency.

Synthetic Analogue Derivation and Bioactivity Profiling

| Compound Name | Modification from this compound | Expected Impact on Bioactivity |

| Desphospho-sultriecin | Removal of the phosphate monoester | Significant decrease in activity |

| Dihydro-sultriecin | Saturation of the α,β-unsaturated lactone | Significant decrease or loss of activity |

| Saturated-tail this compound | Saturation of the Z,Z,E-triene tail | Altered membrane interaction and potentially reduced activity |

| This compound methyl ester | Replacement of phosphate with a methyl ester | Altered polarity and binding interactions, likely reduced activity |

The bioactivity of these synthetic analogues would need to be profiled in a panel of assays, including antifungal susceptibility tests and cytotoxicity assays against various cancer cell lines. The data generated from these studies would be instrumental in constructing a comprehensive SAR model for this compound. This model would not only confirm the roles of the hypothesized pharmacophoric elements but also guide the rational design of new this compound-based compounds with improved potency, selectivity, and pharmacokinetic properties.

Molecular Mechanisms of Action

Protein Phosphatase Inhibition

Despite its structural similarity to other natural products in its family, such as fostriecin (B16959) and cytostatin, which are known selective inhibitors of protein phosphatase 2A (PP2A), studies with authentic material have definitively shown that sultriecin is devoid of PP2A inhibitory activity. nih.govcdutcm.edu.cnuni-freiburg.de This lack of activity is attributed to a key structural difference: this compound was initially assigned as a C9 sulfate (B86663) ester, whereas the potent PP2A inhibitors in this family contain a phosphate (B84403) monoester. The sulfate group in this compound serves as a poor substitute for the phosphate group, which is critical for effective coordination to the bimetallic core of the PP2A enzyme. nih.govcdutcm.edu.cn This finding was further solidified by the structural reassignment of the natural product originally known as this compound to phostriecin, a phosphate monoester, which was subsequently confirmed as an effective and selective PP2A inhibitor. nih.govfishersci.com

Consistent with its inability to inhibit PP2A, this compound has not been demonstrated to modulate the activity of other serine/threonine protein phosphatases, such as protein phosphatase 4 (PP4). In contrast, related compounds like fostriecin are recognized as potent inhibitors of both PP2A and PP4. wikipedia.orgcenmed.comuni.lulatoxan.com

Initial Observations on DNA Topoisomerase II Inhibition

There is no direct scientific evidence supporting this compound (the sulfate form) as an inhibitor of DNA topoisomerase II. While other compounds within the broader family of natural products, such as fostriecin, have been reported to exhibit weak inhibition of DNA topoisomerase II, this activity has not been attributed to this compound itself. wikipedia.orgcenmed.comuni.lu

Molecular Pathways Regulated by PP2A Inhibition

Protein phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that functions as a tumor suppressor and plays a fundamental role in regulating numerous cellular signaling cascades. latoxan.com Its activity is essential for controlling various cellular processes, including cell growth, replication, mobility, and signal transduction. wikipedia.org PP2A negatively regulates key molecular pathways such as the PI3K/Akt, mTOR (p70S6K), and MAPK (MEK/ERK) pathways. latoxan.com Additionally, PP2A is involved in regulating components of Wnt signaling, apoptosis (e.g., BAD dephosphorylation), cell cycle progression (e.g., cdc25, WEE1, pRb), and DNA damage response (e.g., p53, ATM, Chk). latoxan.com These pathways are crucial for processes often imbalanced in tumorigenesis, including protein synthesis, cell proliferation, cell survival, and cell migration. latoxan.com However, given that this compound (the sulfate form) has been shown to be devoid of PP2A inhibitory activity, its observed biological activities are not mediated through the regulation of these PP2A-dependent molecular pathways.

Biological Roles and Pre Clinical Activities

Antitumor Efficacy in Pre-clinical Models

Sultriecin exhibits potent antitumor activity, which has been primarily evaluated and confirmed in in vivo pre-clinical models. researchgate.netnih.gov

While this compound is noted for its in vitro antifungal activity, the available research predominantly highlights its antitumor efficacy through in vivo studies. researchgate.netnih.gov Specific detailed data on this compound's in vitro cytotoxic activity against a broad panel of human and murine tumor cell lines, such as P388, B16, L1210, HCT116, Moser, A549, and K562, are not extensively detailed in the provided information. However, its demonstrated in vivo efficacy against certain murine tumor models suggests underlying cytotoxic mechanisms.

This compound has shown potent in vivo antitumor activity against several murine cancer models. researchgate.netnih.gov Notably, it has been effective in prolonging the survival time of mice inoculated with P388 leukemia, L1210 leukemia, and B16 melanoma. researchgate.netnih.gov These findings underscore this compound's potential as an antineoplastic agent in a living system. researchgate.netnih.gov

The in vivo antitumor activity of this compound is summarized in the table below:

| Tumor Model | Species | Observed Activity | Reference |

| P388 leukemia | Murine | Potent antitumor activity; prolonged life-span | researchgate.netnih.gov |

| L1210 leukemia | Murine | Potent antitumor activity; prolonged life-span | researchgate.netnih.gov |

| B16 melanoma | Murine | Potent antitumor activity; prolonged life-span | researchgate.netnih.gov |

Antifungal Activity Spectrum

This compound is characterized as a novel and potent antifungal antibiotic. researchgate.netnih.govresearchgate.netevitachem.com It has demonstrated in vitro antifungal activity. researchgate.netnih.govresearchgate.net Its classification as an antifungal agent indicates its capacity to inhibit the growth of various fungal organisms, although the specific spectrum of its antifungal activity across different fungal species is not exhaustively detailed in the current information. nih.gov

Biosynthetic Pathway Investigations

Identification of the Producing Strain: Streptomyces roseiscleroticus L827-7

Sultriecin was first identified and isolated in 1992 by Ohkuma and colleagues from a microbial source researchgate.netconicet.gov.arcore.ac.uknih.govjst.go.jp. The producing organism was identified as Streptomyces roseiscleroticus strain L827-7, which is also cataloged under the ATCC accession number 53903 researchgate.netjst.go.jp. This strain was originally obtained from an Indian soil sample conicet.gov.ar. Streptomyces roseiscleroticus L827-7 is notable for producing this compound, a compound characterized as a novel antifungal and antitumor antibiotic researchgate.netnih.govjst.go.jp.

Table 1: Producing Strain Information for this compound

| Category | Detail |

| Producing Organism | Streptomyces roseiscleroticus L827-7 |

| ATCC Accession | 53903 |

| Isolation Source | Indian soil sample |

| Discovery Year | 1992 |

Polyketide Origin and Biosynthetic Machinery

This compound is classified as a phosphorylated polyketide natural product, placing it within a broader family of structurally related compounds that includes fostriecin (B16959), cytostatin, phospholine, leustroducsins, and phoslactomycins conicet.gov.arnih.gov. The core carbon skeleton of this compound is assembled through the polyketide biosynthetic pathway, a process that shares fundamental similarities with fatty acid biosynthesis wikipedia.orgftb.com.hr.

Polyketides are synthesized by a class of multi-domain enzymes or enzyme complexes known as polyketide synthases (PKSs) wikipedia.orgftb.com.hr. The genes encoding these PKS enzymes are typically organized into operons or gene clusters within the producing microorganism's genome wikipedia.org. In the context of complex polyketides like this compound, Type I PKSs are often involved. These are large, modular protein structures where each module contains several catalytic domains wikipedia.orgftb.com.hr.

Key domains within a typical Type I PKS module include:

Acyltransferase (AT) domain: Responsible for selecting and loading the appropriate starter and extender units wikipedia.org.

Ketosynthase (KS) domain: Catalyzes the carbon-carbon bond formation between the growing polyketide chain and the incoming extender unit wikipedia.org.

Acyl Carrier Protein (ACP) domain: A thiolation domain that covalently binds the elongating polyketide chain as a thioester via a phosphopantetheine moiety wikipedia.org.

The biosynthesis of the polyketide carbon chain is initiated by the condensation of a starter unit (e.g., acetyl-CoA or propionyl-CoA) with extender units (commonly malonyl-CoA and methylmalonyl-CoA) ftb.com.hr. This iterative process extends the carbon backbone, with various optional domains (like ketoreductase, dehydratase, or enoylreductase) introducing modifications such as reduction, dehydration, or further reduction to shape the growing polyketide chain wikipedia.org.

Elucidation of Post-Polyketide Synthase (PKS) Modification Enzymes

Following the assembly and release of the polyketide backbone from the PKS machinery, the nascent compound undergoes a series of crucial post-PKS tailoring steps researchgate.net. These modifications are often catalyzed by enzymes encoded either within the PKS gene cluster or by separate genes, contributing significantly to the final structure and biological activity of the natural product researchgate.net.

A critical post-PKS modification for this compound (Phostriecin) involves the addition of a phosphate (B84403) group. Initially, this compound was proposed to contain a sulfate (B86663) moiety at the C-9 position. However, subsequent detailed structural elucidation, including total synthesis and spectroscopic analysis, led to its reassignment as a C-9 sodium phosphate monoester, and the compound was consequently renamed Phostriecin conicet.gov.arcore.ac.uknih.gov. This re-assignment highlights the importance of specific enzymes responsible for this phosphorylation event, which distinguishes it from other related natural products.

Research into the biosynthesis of fostriecin, a closely related phosphorylated polyketide, provides insights into the types of post-PKS enzymes involved in this family of compounds. Although specific enzymes directly linked to this compound's phosphorylation are not explicitly detailed in all general biosynthetic overviews, the mechanisms for related compounds suggest the involvement of specialized enzymes for:

Hydroxylation: For instance, a fosK-encoded cytochrome P450 monooxygenase has been identified as responsible for C-18 hydroxylation in fostriecin biosynthesis, and the fosG gene product is involved in C-4 hydroxylation researchgate.net.

Unsaturated Lactone Formation: The formation of the characteristic α,β-unsaturated lactone moiety, a structural feature of this compound, is dependent on enzymes like FosM in related pathways nih.govjst.go.jpresearchgate.net.

Phosphorylation: The addition of the phosphate group at C-9, a defining feature of this compound (Phostriecin), would necessitate a specific phosphotransferase enzyme. While not explicitly named for this compound itself in the provided context, such enzymes are crucial for the biosynthesis of phosphorylated natural products conicet.gov.arnih.gov.

These post-PKS modifications are essential for generating the unique structural features of this compound, including its conjugated triene, α,β-unsaturated δ-lactone, and the phosphate functionality nih.govjst.go.jp.

Table 2: Key Structural Features and Corresponding Biosynthetic Steps

| Structural Feature | Biosynthetic Step | Involved Machinery/Modification Type |

| Carbon Backbone | Polyketide chain elongation | Polyketide Synthases (PKSs) |

| Conjugated Triene | PKS-mediated elongation and reduction/dehydration | PKS domains (e.g., DH) |

| α,β-unsaturated δ-lactone | Post-PKS modification | Specific tailoring enzymes (e.g., FosM) |

| C-9 Phosphate Monoester | Post-PKS modification (Phosphorylation) | Phosphotransferase enzyme (implied) |

| C-4 and C-18 Hydroxylations | Post-PKS modification | Cytochrome P450 monooxygenases (e.g., FosG, FosK) |

Advanced Research Considerations and Challenges

Addressing Chemical Instability of the Compound and Analogues

Sultriecin, which was structurally reassigned and renamed Phostriecin, belongs to a class of natural products that includes the closely related compound Fostriecin (B16959). nih.gov A significant hurdle in the clinical development of these compounds has been their chemical instability. nih.gov Initial phase I clinical trials with Fostriecin were halted not due to toxicity, but because of issues related to its storage instability and the unpredictable purity of the clinical supplies. nih.govnih.gov

The chemical sensitivity of these molecules presents a considerable challenge for synthetic chemists and pharmaceutical development. nih.gov The instability of Fostriecin, and by extension Phostriecin, is attributed to several structural features. One potential source of this instability is the sensitive Z,Z,E-triene moiety, a conjugated system of double bonds that can be prone to oxidation and isomerization. researchgate.net Additionally, the phosphate (B84403) monoester group, which is essential for biological activity, can undergo hydrolysis if not stored under optimal conditions. bioaustralis.com For Fostriecin, optimal stability in aqueous solutions is found at a pH of 6.5. bioaustralis.com The challenges in handling and storage have necessitated the development of synthetic routes that can provide access to purer material and more stable analogues. nih.gov The pursuit of analogues that replace the labile triene with more stable hydrophobic groups is an area of special interest to overcome these limitations. researchgate.net

Development of Novel Synthetic Strategies for Enhanced Analogues

The structural complexity and chemical sensitivity of this compound (Phostriecin) and Fostriecin have driven extensive research into novel synthetic strategies. The goal is to enable reliable access to these compounds and to generate analogues with improved stability and therapeutic profiles. nih.govnih.gov Total synthesis efforts have been crucial not only for confirming and reassigning the structure of this compound but also for providing platforms for creating structural variants. nih.gov

Convergent synthetic routes have been designed to allow for the flexible and efficient assembly of the molecule from smaller, less complex fragments. nih.gov This approach is advantageous for producing analogues, as different fragments can be modified independently and then combined in the late stages of the synthesis. For instance, one strategy for Phostriecin involved a late-stage installation of the sensitive triene tail, a method that provides ready access to analogues by allowing for variation in the triene component. nih.gov

More recently, chemoenzymatic strategies have emerged as a powerful tool for the concise synthesis of Fostriecin and its analogues. chemrxiv.orgchemrxiv.org These approaches leverage the high selectivity of enzymes for late-stage transformations on complex intermediates, minimizing the need for protective groups and reducing the total number of synthetic steps. nih.gov One such strategy utilizes enzymes from the Fostriecin biosynthetic pathway to perform site-specific hydroxylation and phosphorylation. chemrxiv.org This modular chemoenzymatic approach has successfully provided access to Fostriecin and several unnatural analogues in a collective manner, featuring a divergent Suzuki coupling to introduce variations in the hydrophobic tail. chemrxiv.org Such strategies are pivotal for future medicinal chemistry optimization and for addressing the metabolic liability and compound stability issues that have historically plagued this class of compounds. chemrxiv.org

Key synthetic reactions highlighted in various strategies include:

Sharpless asymmetric dihydroxylation to install key stereocenters. nih.gov

Brown allylation for stereocenter control. nih.gov

Ring-closing metathesis for the construction of the α,β-unsaturated lactone. nih.gov

Suzuki-Miyaura cross-coupling to install the triene moiety, avoiding toxic tin reagents. nih.gov

These advanced synthetic methods are essential for producing enhanced analogues that may overcome the physicochemical limitations of the natural product. nih.gov

Advanced Therapeutic Target Identification Methodologies for Related Pathways

Identifying the precise molecular targets of compounds like this compound (Phostriecin) is fundamental to understanding their mechanism of action and for discovering new therapeutic applications. While it is known to be a potent and selective inhibitor of protein phosphatase 2A (PP2A) and PP4, advanced methodologies can further elucidate its interactions and identify other potential targets within related cellular pathways. nih.gov Target identification is a critical first step in modern drug discovery. nih.gov

Several advanced methodologies are employed for this purpose:

Chemical Proteomics: This approach uses chemical probes to identify direct molecular targets from complex biological systems. Activity-Based Protein Profiling (ABPP), a subset of chemical proteomics, uses reactive probes to covalently label the active sites of enzymes, allowing for the identification of proteins in their active state. This can be particularly useful for identifying the specific phosphatases or other enzymes that interact with this compound analogues.

Genetic Screening: Techniques like RNA interference (RNAi) and CRISPR-Cas9 screens can identify genes that modulate cellular sensitivity to a compound. By knocking down or knocking out specific genes, researchers can identify proteins whose absence mimics or enhances the effect of the drug, suggesting they are part of the same pathway or are direct targets. This functional genomics approach is a powerful tool for identifying vulnerabilities linked to specific genetic alterations.

Computational Approaches: In silico methods, such as reverse docking, can predict potential binding partners for a small molecule by screening it against databases of protein structures. These computational predictions help prioritize candidates for experimental validation and can offer insights into the binding mode and selectivity of the inhibitor.

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. When a compound like this compound binds to its target protein, it typically increases the protein's stability, leading to a shift in its melting temperature. CETSA can be used to confirm direct target engagement within intact cells.

These methodologies provide a multi-pronged approach to not only confirm known targets like PP2A but also to uncover novel off-target effects or identify downstream effectors in the pathways modulated by this compound, thereby guiding the development of more selective and effective therapeutics.

Molecular Mechanisms of Resistance to Phosphatase Inhibitors

The development of resistance is a major challenge for many targeted therapies, including enzyme inhibitors. While specific mechanisms of resistance to this compound (Phostriecin) have not been detailed, general principles of drug resistance to phosphatase inhibitors can be inferred from research on other targeted agents, particularly kinase inhibitors.

Potential molecular mechanisms of resistance include:

Target Alteration: Mutations in the gene encoding the target protein (e.g., PP2A) can alter the drug-binding site, reducing the inhibitor's affinity. This is a common mechanism of resistance to kinase inhibitors and could similarly affect the binding of a phosphatase inhibitor.

Pathway Rewiring: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited one. For example, if a phosphatase inhibitor blocks a key node in a signaling cascade, the cell may upregulate a parallel pathway to restore the downstream signal required for survival and proliferation. Inhibition of PP2A can lead to the collateral activation of other signaling pathways, which could serve as a resistance mechanism.

Changes in Drug Efflux or Metabolism: Cells can acquire resistance by increasing the expression of drug efflux pumps, such as P-glycoprotein, which actively transport the inhibitor out of the cell, lowering its intracellular concentration. Alternatively, cells could upregulate metabolic enzymes that inactivate the drug.

Alterations in Holoenzyme Composition: Protein phosphatases like PP2A function as holoenzymes, consisting of a catalytic subunit, a scaffolding subunit, and a regulatory subunit. Changes in the expression or composition of these subunits could alter the sensitivity of the phosphatase complex to inhibition without any mutation in the catalytic subunit itself.

Understanding these potential resistance mechanisms is crucial for developing strategies to overcome them, such as using combination therapies that target both the primary pathway and potential bypass routes.

Q & A

Q. Table 1. Contradictions in this compound’s Reported IC50 Values

| Study | Cell Line | IC50 (µM) | Method | Potential Bias |

|---|---|---|---|---|

| A (2022) | HeLa | 12.3 ± 1.2 | MTT assay | No blinding |

| B (2023) | HEK293 | 8.7 ± 0.9 | Resazurin | Serum-free media |

| C (2024) | MCF-7 | 15.6 ± 2.1 | ATP luminescence | Uncalibrated plate reader |

Key Takeaway : Variability may arise from assay conditions or instrumentation. Standardize protocols to minimize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。